molecular formula C18H11F3N2O4S B2881375 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate CAS No. 877636-60-7

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate

Cat. No.: B2881375
CAS No.: 877636-60-7
M. Wt: 408.35
InChI Key: RROUSNJXFDJPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. Its molecular architecture integrates a pyranone core, a pyrimidine-sulfanyl moiety, and a trifluoromethyl-substituted benzoate, a combination engineered to interact with the ATP-binding pockets of various protein kinases. Research indicates that analogs derived from this scaffold exhibit promising inhibitory activity against receptor tyrosine kinases , which are critical targets in oncology. The presence of the trifluoromethyl group is a strategic element known to enhance metabolic stability and binding affinity through strong electrostatic interactions, while the pyrimidine component is a privileged structure in kinase inhibitor design. Consequently, this compound serves as a versatile building block for developing targeted therapeutics for proliferative diseases, with its primary research value lying in the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. Its application is strictly confined to preclinical research for the development of potential anticancer agents.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4S/c19-18(20,21)13-5-2-1-4-12(13)16(25)27-15-9-26-11(8-14(15)24)10-28-17-22-6-3-7-23-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROUSNJXFDJPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with pyran intermediates, followed by the introduction of the trifluoromethyl benzoate group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound is also prone to substitution reactions, especially nucleophilic substitution, where functional groups can be replaced under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its ability to interact with specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure can be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may act on enzymes, receptors, or other proteins, altering their function and activity.

Comparison with Similar Compounds

The structural and functional attributes of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate can be contextualized by comparing it to related derivatives. Below is a detailed analysis based on molecular modifications and physicochemical properties:

Structural Analogues with Varying Aromatic Substituents

Several analogues differ in the substituents attached to the benzoyloxy or pyrimidine groups. For example:

  • BE80462 (CAS: 877637-34-8): Features a 4-fluorophenylacetate group instead of the trifluoromethylbenzoate. Its molecular formula is C₁₈H₁₃FN₂O₄S (MW: 372.37 g/mol).
  • BG02390 (CAS: 877637-39-3): Substitutes the trifluoromethyl group with a 4-chlorophenylacetate moiety (C₁₈H₁₃ClN₂O₄S , MW: 388.82 g/mol). The chlorine atom offers moderate electronegativity, balancing lipophilicity and reactivity .
  • BE33309 (CAS: 877637-45-1): Contains a 4-nitrophenylacetate group (C₁₈H₁₃N₃O₆S , MW: 399.38 g/mol). The nitro group significantly increases polarity, which may enhance binding to electron-rich biological targets but reduce membrane permeability .
Derivatives with Pyrimidine Modifications
  • BC84700 (CAS: 877637-33-7): Incorporates a 4,6-dimethylpyrimidin-2-ylsulfanylmethyl group and a 4-ethoxyphenylacetate (C₂₂H₂₂N₂O₅S, MW: 426.49 g/mol).
Physicochemical and Functional Comparisons
Compound (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Property Differences
877636-63-0 (Target) 2-(Trifluoromethyl)benzoate C₁₈H₁₁F₃N₂O₄S 408.35 High lipophilicity, metabolic stability
877637-34-8 (BE80462) 4-Fluorophenylacetate C₁₈H₁₃FN₂O₄S 372.37 Lower steric hindrance, increased solubility
877637-39-3 (BG02390) 4-Chlorophenylacetate C₁₈H₁₃ClN₂O₄S 388.82 Moderate electronegativity, balanced reactivity
877637-45-1 (BE33309) 4-Nitrophenylacetate C₁₈H₁₃N₃O₆S 399.38 High polarity, strong electron-withdrawing effects
877637-33-7 (BC84700) 4-Ethoxyphenylacetate + dimethylpyrimidine C₂₂H₂₂N₂O₅S 426.49 Enhanced steric protection, reduced enzymatic cleavage

Key Observations :

  • The trifluoromethyl group in the target compound confers superior metabolic stability compared to fluorine or chlorine analogues, as evidenced by its higher molecular weight and lipophilicity .
  • Nitro-substituted derivatives (e.g., BE33309) exhibit the highest polarity, which may limit their utility in crossing biological membranes but enhance target-binding specificity .
  • Methylation of the pyrimidine ring (BC84700) improves steric protection, a feature absent in the target compound, suggesting divergent applications in drug design .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(trifluoromethyl)benzoate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O6SC_{19}H_{17}N_3O_6S, with a molecular weight of approximately 382.43 g/mol. The structure includes a pyran ring fused with a pyrimidine moiety and a trifluoromethyl-substituted benzoate group, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties, inhibiting the growth of bacterial strains.
  • Antiviral Effects : Investigations into similar structures suggest efficacy against viral infections, particularly through modulation of viral entry mechanisms.
  • Antidiabetic Properties : Certain analogs have demonstrated the ability to regulate glucose levels and improve insulin sensitivity.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
  • Receptor Interaction : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with cellular receptors, which may modulate signaling pathways related to inflammation and metabolism.

Comparative Studies

A comparative analysis of similar compounds reveals insights into how structural variations influence biological activity. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structureAntimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table illustrates how variations in substituents affect the biological profile of these compounds, emphasizing the unique potential of This compound .

Case Studies

  • Antiviral Activity : A study evaluated the compound's efficacy against the Ebola virus (EBOV). Results indicated that certain derivatives exhibited submicromolar activity against viral entry, suggesting a promising therapeutic avenue for viral infections .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds. The results showed significant inhibition against Gram-positive bacteria, supporting further exploration into its use as an antimicrobial agent .

Q & A

Q. Optimization factors :

  • Temperature : Higher temps (80–100°C) accelerate sulfanyl group incorporation but may increase side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution steps .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Basic: Which spectroscopic methods are used for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm the pyran ring (δ 5.8–6.5 ppm for olefinic protons) and trifluoromethyl group (δ 120–125 ppm in 13^13C) .
  • IR : Peaks at 1720–1740 cm1^{-1} (ester C=O) and 1670–1690 cm1^{-1} (pyranone C=O) .
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]+^+ at m/z ~443) .

Advanced: How can researchers resolve contradictions in biological activity data across analogs?

Case example : Inconsistent enzyme inhibition results between halogen-substituted analogs (e.g., Cl vs. CF3_3) may arise from steric/electronic effects.
Methodology :

Comparative SAR : Synthesize derivatives with systematic substituent variations (e.g., 2-F, 4-Cl benzoates) and assay against target enzymes (e.g., kinases) .

Computational modeling : Use molecular docking (AutoDock Vina) to assess binding affinity differences due to trifluoromethyl’s hydrophobicity .

Data normalization : Control for purity (HPLC ≥95%) and solvent effects (DMSO vs. aqueous buffers) .

Advanced: What strategies optimize stability during long-term biological assays?

  • Storage : Lyophilize the compound and store at -80°C under argon to prevent hydrolysis of the ester group .
  • Buffer selection : Use PBS (pH 7.4) with 0.1% BSA to mimic physiological conditions and reduce aggregation .
  • Degradation monitoring : Perform LC-MS at intervals (0, 24, 48 hrs) to track hydrolysis byproducts (e.g., free benzoic acid) .

Advanced: How to design experiments elucidating the mechanism of enzyme inhibition?

Enzyme kinetics : Measure KiK_i and inhibition type (competitive/uncompetitive) using varying substrate concentrations (Lineweaver-Burk plots) .

Fluorescence quenching : Monitor tryptophan residues in the enzyme’s active site upon compound binding (ΔF at 340 nm) .

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Basic: What are initial steps for evaluating biological activity?

  • In vitro screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC50_{50} determination) .
  • Target prioritization : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify high-affinity targets .
  • Solubility checks : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .

Advanced: How to address low yields in the sulfanyl-methyl coupling step?

  • Side reaction mitigation : Add a radical scavenger (e.g., TEMPO) to prevent disulfide formation .
  • Alternative reagents : Replace pyrimidine-2-thiol with its sodium salt for improved nucleophilicity in polar solvents .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and increase yield by 15–20% .

Advanced: What structural modifications enhance bioavailability?

  • Ester prodrugs : Replace the benzoate ester with a methyl ester to improve membrane permeability; hydrolyze in vivo .
  • PEGylation : Attach polyethylene glycol chains to the pyrimidine ring to increase aqueous solubility .
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) on the pyran ring while retaining CF3_3 for target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.